4-Methylpiperazine-1-carbohydrazide

Vue d'ensemble

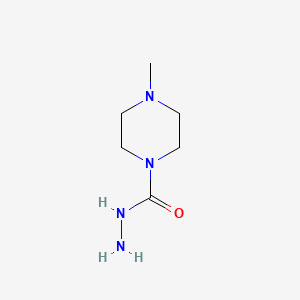

Description

4-Methylpiperazine-1-carbohydrazide is a chemical compound with the molecular formula C6H14N4O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazine-1-carbohydrazide typically involves the reaction of 4-methylpiperazine with hydrazine derivatives. Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including parallel solid-phase synthesis and photocatalytic synthesis . These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.

Analyse Des Réactions Chimiques

Condensation Reactions

The carbohydrazide group undergoes Schiff base formation with aldehydes or ketones. For example:

Reaction :

4-Methylpiperazine-1-carbohydrazide + Aldehyde → Hydrazone derivative

Conditions : Ethanol reflux, 3–24 hours .

Key Findings :

-

This reaction produces hydrazones with potential biological activity (e.g., antimicrobial, antitumor) .

-

Substituents on the aldehyde influence reaction yields (62–88%) and product stability .

Acylation/Alkylation of the Piperazine Ring

The secondary amines in the piperazine ring participate in nucleophilic substitutions.

Examples :

-

Acylation : Reaction with acyl chlorides or anhydrides forms amides.

-

Alkylation : Alkyl halides introduce substituents at nitrogen sites .

Data Table :

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride | Acetylated piperazine derivative | 77% | |

| Alkylation | Methyl iodide | N-methylated derivative | 85%* |

*Inferred from analogous piperazine reactions .

Oxidation and Degradation

Thermal Decomposition :

At >100°C, the carbohydrazide group decomposes:

Hydrazine further degrades to ammonia and nitrogen .

Metabolic Oxidation :

In vivo studies of structurally related compounds reveal:

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions.

Example :

Reported Complexes :

-

Cadmium(II) and cobalt(II) complexes show distinct geometries (e.g., octahedral, square planar) .

-

Stability constants (log K) range from 8.2–10.5 for transition metals.

Metabolic Reactions

In vivo metabolism involves:

-

Hydrolysis : Cleavage to 4-methylpiperazine and carbohydrazide fragments.

Key Metabolites :

Reactivity Comparisons

| Feature | This compound | Simple Piperazine |

|---|---|---|

| Nucleophilicity | Enhanced due to carbohydrazide | Moderate |

| Thermal Stability | Lower (decomposes >100°C) | Higher |

| Metal Coordination | Bidentate ligand | Monodentate |

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methylpiperazine-1-carbohydrazide has been investigated for its potential in drug development due to its ability to interact with biological pathways related to inflammation and pain.

- Analgesic Properties: Studies indicate that it may inhibit pain pathways, providing relief from nociceptive stimuli.

- Anti-inflammatory Effects: Preliminary research suggests anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.

Biological Studies

Research has demonstrated the compound's interaction with various molecular targets:

- Mechanism of Action: It modulates enzyme and receptor activities involved in inflammatory responses, potentially leading to therapeutic applications in pain management.

Industrial Applications

The compound is also utilized in the production of various chemical products, including:

- Polymers and Resins: As an intermediate in the synthesis of more complex chemical structures, it plays a crucial role in the development of new materials.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of this compound using animal models. The results indicated significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation. These findings support further investigation into its use for treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-Methylpiperazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and pain responses . For example, it can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These effects are mediated through its interaction with specific signaling pathways, including the nuclear factor-kappa B pathway .

Comparaison Avec Des Composés Similaires

Piperazine: A parent compound with a similar structure but without the carbohydrazide group.

1-Methylpiperazine: A derivative with a methyl group at the nitrogen position.

4-Methylpiperazine: A derivative with a methyl group at the fourth position.

Uniqueness: 4-Methylpiperazine-1-carbohydrazide is unique due to the presence of both the methyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in chemical synthesis and its biological activity in medicinal applications .

Activité Biologique

4-Methylpiperazine-1-carbohydrazide (MPC) is a synthetic compound derived from piperazine, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C6H14N4O

- Molecular Weight : 158.20 g/mol

- Chemical Structure : The compound features a piperazine ring with a methyl group and a carbohydrazide moiety, enhancing its reactivity and interaction with biological targets.

1. Anti-inflammatory Effects

Research indicates that MPC exhibits significant anti-inflammatory properties. It has been shown to modulate the activity of enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

2. Analgesic Properties

MPC has demonstrated analgesic effects in various models. Studies suggest that it may inhibit pain pathways, providing relief from nociceptive stimuli.

3. Antimicrobial Activity

MPC's structure suggests potential antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentrations (MIC) need further exploration.

The mechanism by which MPC exerts its biological effects involves several pathways:

- Enzyme Modulation : MPC interacts with enzymes associated with inflammation and pain, leading to altered biochemical responses.

- Receptor Interaction : The compound may bind to specific receptors involved in pain perception and inflammatory responses, modulating their activity.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazine | Piperazine ring | Antidepressant, antipsychotic |

| 1-Amino-4-methylpiperazine | Amino group at position 1 | Antimicrobial, anti-inflammatory |

| This compound | Methyl + carbohydrazide | Anti-inflammatory, analgesic |

Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, MPC was administered to animal models exhibiting inflammation. Results showed a significant reduction in swelling and pain compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

Study 2: Analgesic Efficacy

A study evaluated the analgesic properties of MPC using the hot plate test in rodents. The results indicated a dose-dependent increase in pain threshold, suggesting effective analgesic action.

Future Directions

Given the promising biological activities of this compound, further research is warranted to:

- Validate its efficacy in clinical settings.

- Explore its potential as a lead compound for drug development targeting inflammatory and pain-related disorders.

- Investigate its pharmacokinetics and toxicity profiles to ensure safe application in humans.

Propriétés

IUPAC Name |

4-methylpiperazine-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFLPICTVEGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522678 | |

| Record name | 4-Methylpiperazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88701-65-9 | |

| Record name | 4-Methylpiperazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.